香草醛 2',3',4',6'-O-四乙酰-β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

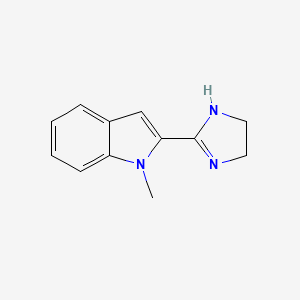

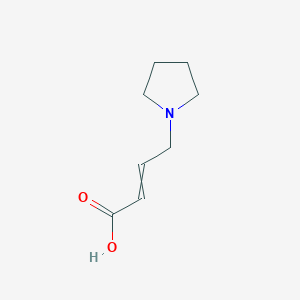

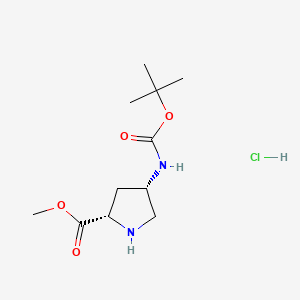

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .

Synthesis Analysis

The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .Chemical Reactions Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .Physical And Chemical Properties Analysis

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .科学研究应用

Food Industry

Vanillin is a highly regarded flavor compound that has earned widespread recognition for its natural and aromatic qualities . It finds extensive use in food preservation and food packaging . The preservative properties of vanillin provide a profound understanding of its crucial role in the culinary and food science sectors .

Biological Synthesis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .

Antioxidant Properties

Vanillin is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . It operates by self-dimerization contributing to high reaction stoichiometry .

Anti-inflammatory and Antimicrobial Agent

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Catalyst in Chemical Reactions

Vanillin can be catalytically hydrogenated to produce 4-methylguaiacol, a complete hydrogenation product . A single product with a good yield was achieved by the moderate conditions, offering a potential route for the catalytic hydrogenation of biomass platform compounds .

Biomass Feedstocks

Vanillin, a key ingredient in pyrolysis oil made from lignin fractions, is a promising biomass platform chemical produced by thermally catalyzing the depolymerization of lignin biomass . The three types of oxygen-containing functional groups found in this species – hydroxyl, ether, and aldehyde groups – can be hydrogenated selectively to produce vanillyl alcohol (VA) and 2-methoxy-4-methylphenol (MMP) .

Pharmaceutical Intermediates and Spices

MMP, which can be produced from vanillin, is currently used extensively in the production of pharmaceutical intermediates and spices .

Biofuel

MMP, which can be produced from vanillin, has the potential to be a future biofuel .

作用机制

Target of Action

Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a potential precursor for glucovanillin . Glucovanillin is a glucosylated precursor of vanillin, which is found in the seed pods of Vanilla planifolia . The primary targets of this compound are the enzymes involved in cell wall degradation and glucovanillin hydrolysis .

Mode of Action

The compound interacts with its targets, the enzymes involved in cell wall degradation and glucovanillin hydrolysis, to transform glucovanillin into vanillin . This transformation process involves a series of biochemical reactions that result in the release of vanillin, a primary component of the natural vanilla flavor .

Biochemical Pathways

The biochemical pathway affected by this compound is the glucovanillin to vanillin transformation pathway. This pathway involves a combination of enzyme activities, including those involved in cell wall degradation and glucovanillin hydrolysis . The downstream effects of this pathway include the production of vanillin, which contributes to the characteristic flavor of vanilla .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (48244) and solubility in various solvents .

Result of Action

The result of the compound’s action is the transformation of glucovanillin into vanillin . This transformation contributes to the production of the natural vanilla flavor, which is widely used in the food and beverage industry .

属性

CAS 编号 |

23598-07-4 |

|---|---|

产品名称 |

Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside |

分子式 |

C₂₂H₂₆O₁₂ |

分子量 |

482.43 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。